molecular formula C10H11FN2 B1399521 4-(4-Amino-2-fluorophenyl)butanenitrile CAS No. 1146975-27-0

4-(4-Amino-2-fluorophenyl)butanenitrile

Cat. No. B1399521
CAS RN: 1146975-27-0
M. Wt: 178.21 g/mol
InChI Key: DUFQHZPBOSNDLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

AFBN is a nitrile derivative of 4-amino-2-fluorophenyl, which is a common intermediate in the synthesis of various pharmaceuticals. Unfortunately, the exact synthesis process of AFBN is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Amino-2-fluorophenyl)butanenitrile include its molecular formula C10H11FN2 and molecular weight 178.21 . Unfortunately, the search results do not provide further details such as melting point, boiling point, and density.

properties

IUPAC Name

4-(4-amino-2-fluorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-10-7-9(13)5-4-8(10)3-1-2-6-12/h4-5,7H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFQHZPBOSNDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-2-fluorophenyl)butanenitrile

Synthesis routes and methods I

Procedure details

A solution of compound 4-(2-Fluoro-4-nitrophenyl)butanenitrile (72) (47 mg, 0.23 mmol), Fe (78 mg, 1.40 mmol) and acetic acid (1 mL) in ethyl acetate (3 mL) was heated under reflux for 2 h. The reaction mixture was allowed to cool to 21° C. and then filtered. The organic layer was concentrated and the residue was purified with silica gel column chromatography (dichloromethane:acetone, 9:1) to give desired 4-(4-Amino-2-fluorophenyl)butanenitrile (71) (33 mg, 83%): 1H NMR δ 6.98-7.01 (m, 1H), 6.46-6.52 (m, 2H), 2.70 (t, 2H, J=7.6 Hz) 2.32 (t, 2H, J=7.2 Hz) 1.89-1.98 (m, 2H).
Name
4-(2-Fluoro-4-nitrophenyl)butanenitrile
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
78 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of compound 67 (1.32 g, 6.3 mmol), NH4Cl (5.08 g, 95 mmol) and iron powder (3.52 g, 63 mmol) in water (30 mL) and CH3OH (50 mL) was stirred at 90° C. for 1 h. After cooling, the reaction mixture was filtered and the solid was washed by DCM. The filtrates were separated, the organic layer was washed with brine, dried over Na2SO4 and concentrated to dryness to give compound 68 (1.07 g, 96%) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ6.88-6.97 (m, 1H), 6.30-6.44 (m, 1H), 3.65 (br s, 2H), 2.67 (t, 2H, J=7.3 Hz), 2.31 (t, 2H, J=7.2 Hz), 1.86-1.96 (m, 2H).
Name
compound 67
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.52 g
Type
catalyst
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Amino-2-fluorophenyl)butanenitrile
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4-(4-Amino-2-fluorophenyl)butanenitrile
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4-(4-Amino-2-fluorophenyl)butanenitrile
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Reactant of Route 6
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